molecular formula C19H36Cl2O2 B13785252 Methyl 18,18-dichlorooctadecanoate

Methyl 18,18-dichlorooctadecanoate

Cat. No.: B13785252
M. Wt: 367.4 g/mol
InChI Key: UFFPXRZVLKESJQ-UHFFFAOYSA-N
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Description

Methyl 18,18-dichlorooctadecanoate is a chemical compound belonging to the class of fatty acid esters It is characterized by the presence of two chlorine atoms attached to the 18th carbon of the octadecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 18,18-dichlorooctadecanoate typically involves the esterification of 18,18-dichlorooctadecanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 18,18-dichlorooctadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 18,18-dichlorooctadecanoic acid or corresponding ketones.

    Reduction: Formation of 18,18-dichlorooctadecanol.

    Substitution: Formation of various substituted octadecanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 18,18-dichlorooctadecanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Methyl 18,18-dichlorooctadecanoate involves its interaction with biological membranes and enzymes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it can interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms at the 9th and 10th positions.

    Methyl 18-methylnonadecanoate: Similar fatty acid ester but with a methyl group instead of chlorine atoms.

Uniqueness

Methyl 18,18-dichlorooctadecanoate is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H36Cl2O2

Molecular Weight

367.4 g/mol

IUPAC Name

methyl 18,18-dichlorooctadecanoate

InChI

InChI=1S/C19H36Cl2O2/c1-23-19(22)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h18H,2-17H2,1H3

InChI Key

UFFPXRZVLKESJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCC(Cl)Cl

Origin of Product

United States

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